molecular formula C12H11ClN+ B231670 1-(3-Chlorobenzyl)pyridinium

1-(3-Chlorobenzyl)pyridinium

Cat. No. B231670
M. Wt: 204.67 g/mol
InChI Key: BKWPTBOQBKKMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzyl)pyridinium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quaternary ammonium salt that can be synthesized using different methods.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)pyridinium is not fully understood. However, it is believed to act by disrupting the cell membrane of microorganisms, leading to their death. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Chlorobenzyl)pyridinium has low toxicity and does not cause significant biochemical or physiological effects in animals. However, more research is needed to fully understand its potential effects on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Chlorobenzyl)pyridinium in lab experiments is its ability to act as a catalyst in organic synthesis. Additionally, its antimicrobial properties make it a valuable tool for studying the effects of microorganisms on various systems. However, its potential toxicity and limited solubility in water can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 1-(3-Chlorobenzyl)pyridinium. One area of interest is its potential use as an antitumor agent. Additionally, more research is needed to fully understand its mechanism of action and potential effects on human health. Finally, further studies are needed to optimize its synthesis method and improve its solubility in water for more widespread use in lab experiments.
In conclusion, 1-(3-Chlorobenzyl)pyridinium is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different fields.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzyl)pyridinium can be achieved using different methods, including the reaction of 3-chlorobenzyl chloride with pyridine, the reaction of 3-chlorobenzylamine with pyridine, and the reaction of 3-chlorobenzyl alcohol with pyridine and hydrogen chloride gas. The yield and purity of the product depend on the specific synthesis method used.

Scientific Research Applications

1-(3-Chlorobenzyl)pyridinium has been widely used in scientific research due to its potential applications in various fields. It has been used as a catalyst in organic synthesis, as an antimicrobial agent, and as a corrosion inhibitor. Additionally, it has been studied for its potential use in drug delivery systems and as an antitumor agent.

properties

Molecular Formula

C12H11ClN+

Molecular Weight

204.67 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]pyridin-1-ium

InChI

InChI=1S/C12H11ClN/c13-12-6-4-5-11(9-12)10-14-7-2-1-3-8-14/h1-9H,10H2/q+1

InChI Key

BKWPTBOQBKKMPS-UHFFFAOYSA-N

SMILES

C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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